Didecyl phthalate

Catalog No.
S525992
CAS No.
84-77-5
M.F
C28H46O4
M. Wt
446.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Didecyl phthalate

CAS Number

84-77-5

Product Name

Didecyl phthalate

IUPAC Name

didecyl benzene-1,2-dicarboxylate

Molecular Formula

C28H46O4

Molecular Weight

446.7 g/mol

InChI

InChI=1S/C28H46O4/c1-3-5-7-9-11-13-15-19-23-31-27(29)25-21-17-18-22-26(25)28(30)32-24-20-16-14-12-10-8-6-4-2/h17-18,21-22H,3-16,19-20,23-24H2,1-2H3

InChI Key

PGIBJVOPLXHHGS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCC

Solubility

4.92e-10 M
SOL IN HYDROCARBONS
In water, 2.20X10-4 mg/L at 25 °C

Synonyms

di-n-decyl phthalate, didecyl phthalate

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCC

Description

The exact mass of the compound Didecyl phthalate is 446.3396 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.92e-10 msol in hydrocarbonsin water, 2.20x10-4 mg/l at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15319. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Supplementary Records. It belongs to the ontological category of phthalate ester in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Stationary Phase in Gas Chromatography (GC):

  • DDP exhibits properties that make it suitable for separating complex mixtures of organic compounds, particularly terpene hydrocarbons and related molecules [].
  • As a stationary phase in Gas Chromatography (GC), DDP coats the inner wall of the GC column. Analytes (compounds being separated) interact differently with the stationary phase, leading to their separation based on these interactions [].
  • The specific properties of DDP, such as its polarity and affinity for certain functional groups, allow for the selective separation of terpenes and other non-polar compounds [].

Analytical Reference Standard:

  • DDP serves as a reference material for the quantification of other phthalates in various samples.
  • Scientists can compare the chromatographic peaks of an unknown sample containing phthalates with the known peak of DDP to identify and measure the concentration of other phthalates [].
  • This application is relevant in environmental analysis, where researchers might be studying the presence of phthalates in soil, water, or plastic films used in agriculture [].

Didecyl phthalate is an organic compound belonging to the class of phthalate esters, characterized by its chemical formula C28H46O4C_{28}H_{46}O_{4}. It is synthesized from phthalic anhydride and decanol, and it serves primarily as a plasticizer, enhancing the flexibility and durability of various polymers. Didecyl phthalate is a clear, oily liquid that exhibits low volatility and high oil solubility, making it suitable for applications in different industrial processes .

Toxicity:

DDP is classified as a reproductive toxicant by the European Union and California Proposition 65 due to potential developmental and hormonal effects [, ]. Studies suggest DDP exposure might disrupt hormone function and fetal development []. However, the exact mechanisms and human health risks require further investigation.

Flammability

DDP is combustible and can release hazardous fumes when burned [].

Reactivity

DDP can react with strong acids or bases, causing decomposition [].

Typical of phthalate esters. It can participate in hydrolysis, where it reacts with water to produce phthalic acid and decanol under acidic or basic conditions. Additionally, it can decompose at high temperatures (250-500°C) through cis elimination to yield simpler esters . The compound may also react with strong oxidizing agents, leading to the liberation of heat and alcohols .

The biological activity of didecyl phthalate has been a subject of study due to its potential health effects. Research indicates that it may cause skin reactions such as non-allergic contact dermatitis upon exposure . Moreover, its biodegradability has been assessed; didecyl phthalate showed approximately 10% biodegradation after 15 days in a domestic wastewater environment . This suggests that while it is somewhat persistent in the environment, it does undergo some degree of microbial degradation.

Didecyl phthalate is synthesized through an acid-catalyzed reaction between phthalic anhydride and decanol. The process typically involves heating the reactants under controlled conditions to facilitate the formation of the ester bond. The general reaction can be summarized as follows:

Phthalic Anhydride+2DecanolAcid CatalystDidecyl Phthalate+Water\text{Phthalic Anhydride}+2\text{Decanol}\xrightarrow{\text{Acid Catalyst}}\text{Didecyl Phthalate}+\text{Water}

This method allows for the production of didecyl phthalate in significant quantities for industrial applications .

Didecyl phthalate finds extensive use as a plasticizer in various industries. Its primary applications include:

  • Polymer Manufacturing: Enhances flexibility and durability in plastics, particularly polyvinyl chloride (PVC).
  • Coatings: Used in formulations to improve the performance of paints and coatings.
  • Adhesives: Acts as a plasticizer to improve the workability and adhesion properties of adhesives.

The compound's properties make it suitable for applications requiring low volatility and high solubility in oils .

Studies on the interactions of didecyl phthalate with biological systems have highlighted its potential endocrine-disrupting effects, similar to other phthalates. Its interaction with cellular membranes and proteins can lead to alterations in normal biological functions, prompting ongoing research into its safety profile and regulatory status .

Didecyl phthalate shares structural similarities with several other phthalates, each exhibiting unique properties and applications. Below is a comparison table highlighting some similar compounds:

Compound NameChemical FormulaMolecular Weight (g/mol)Unique Features
Diethyl PhthalateC12H14O4C_{12}H_{14}O_{4}222.24Commonly used in cosmetics; less hydrophobic
Di-n-hexyl PhthalateC18H38O4C_{18}H_{38}O_{4}334.45Higher molecular weight; used in industrial applications
Butyl Benzyl PhthalateC19H22O4C_{19}H_{22}O_{4}312.36Known for reproductive toxicity concerns
Diundecyl PhthalateC30H50O4C_{30}H_{50}O_{4}466.70Larger alkyl group; different solubility properties

Didecyl phthalate's unique feature lies in its longer carbon chain compared to many other common phthalates, which enhances its oil solubility and makes it particularly effective as a plasticizer in flexible materials .

Didecyl phthalate exhibits the molecular formula C₂₈H₄₆O₄ with a molecular weight of 446.66-446.67 g/mol [1] [2] [3]. The compound belongs to the phthalate ester family and is systematically named as didecyl benzene-1,2-dicarboxylate according to International Union of Pure and Applied Chemistry nomenclature [1] [4]. The Chemical Abstracts Service registry number 84-77-5 uniquely identifies this compound [1] [2].

The molecular structure consists of a central benzene ring bearing two carboxylate groups in the ortho (1,2) position, each esterified with a decyl alcohol moiety [1] [3]. The canonical Simplified Molecular Input Line Entry System representation is CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCC, illustrating the symmetric arrangement of the two decyl ester chains attached to the phthalic acid backbone [4] [5].

Commercial didecyl phthalate preparations typically consist of mixtures of structural isomers rather than pure compounds with linear decyl chains [3]. Industrial products commonly contain branched chain isomers, as exemplified by diisodecyl phthalate (CAS 26761-40-0), which represents a mixture of branched chain isomers with predominantly ten-carbon side chains [6] [7]. This isomeric variation arises from the production process, where phthalic anhydride undergoes esterification with decyl alcohol mixtures containing both linear and branched decanol isomers [3].

The stereochemical considerations primarily involve the conformational flexibility of the decyl chains rather than traditional stereoisomerism. The long aliphatic chains can adopt various conformations, influencing the overall molecular geometry and physical properties. The InChI Key PGIBJVOPLXHHGS-UHFFFAOYSA-N indicates no stereogenic centers in the molecule, confirming the absence of optical isomerism [1] [4].

Thermal Stability and Phase Transition Characteristics

Didecyl phthalate demonstrates notable thermal stability characteristics that distinguish it from lower molecular weight phthalate esters. The compound maintains a liquid state at room temperature with a melting point of 4°C, indicating its predominantly amorphous nature at ambient conditions [3] [8]. The boiling point varies significantly with pressure, ranging from 261°C at 5 mmHg to 454-455°C at atmospheric pressure [3] [8] [9].

The thermal decomposition behavior of didecyl phthalate follows the general pattern observed for phthalate esters, with decomposition onset occurring in the temperature range of 525-575 K (252-302°C) [10]. This decomposition temperature range positions didecyl phthalate among the more thermally stable phthalate plasticizers, making it suitable for high-temperature processing applications.

For gas chromatography applications, didecyl phthalate exhibits a maximum use temperature of 150°C as a stationary phase [11]. This operational limit reflects the balance between thermal stability and acceptable vapor pressure for analytical applications. The compound demonstrates significantly reduced volatility compared to dioctyl phthalate, with volatility approximately one-quarter that of dioctyl phthalate [11].

The thermal degradation pathway of phthalate esters, including didecyl phthalate, typically involves the initial loss of ester side chains through hydrolysis or pyrolysis, followed by the formation of phthalic acid or phthalic anhydride [12] [13]. The presence of longer alkyl chains in didecyl phthalate contributes to its enhanced thermal stability compared to shorter-chain phthalates.

Phase transition characteristics include a flash point of 232°C, indicating the temperature at which the compound produces sufficient vapor to form an ignitable mixture with air [3] [8]. This relatively high flash point contributes to the safety profile of didecyl phthalate during processing and handling operations.

Solubility Parameters and Partition Coefficients

The solubility characteristics of didecyl phthalate reflect its predominantly hydrophobic nature, with water solubility limited to 0.33 mg/L at 24°C [3] [14] [15]. This low aqueous solubility is consistent with the compound's high molecular weight and extensive hydrophobic alkyl chain structure.

In contrast to its poor water solubility, didecyl phthalate demonstrates good solubility in various organic solvents, including alcohol, ether, acetone, and chloroform [3] [14]. This selective solubility pattern facilitates its use as a plasticizer and enables efficient extraction procedures for analytical purposes.

The partition behavior of didecyl phthalate is characterized by exceptionally high octanol-water partition coefficients. The logarithm of the octanol-water partition coefficient (log Kow) is reported as 9.05 [1] [16], while another source reports log P as 10.5 [15]. These values indicate strong partitioning into the organic phase and limited bioavailability in aqueous systems.

The estimated organic carbon normalized sorption coefficient (Koc) of 2.0×10⁶ suggests that didecyl phthalate will strongly adsorb to organic matter in soil and sediment systems [1] [17]. This high Koc value indicates essentially immobile behavior in terrestrial environments, with minimal potential for groundwater contamination through leaching.

Henry's Law constant for didecyl phthalate is 2.81×10⁻⁵ atm-m³/mol [15], indicating moderate volatilization potential from aqueous surfaces. However, the vapor pressure of 1.94×10⁻⁸ to 7.89×10⁻⁹ mmHg at 25°C demonstrates that the compound exists predominantly in the particulate phase in atmospheric systems [14] [15].

The atmospheric fate of didecyl phthalate is influenced by its reaction with hydroxyl radicals, with an estimated rate constant of 2.62×10⁻¹¹ cm³/molecule-sec [15]. This translates to an atmospheric half-life of approximately 15 hours, indicating relatively rapid removal from the gas phase through photochemical degradation [1].

Spectroscopic Fingerprints (Fourier Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Light-colored liquid
Viscous liquid
COLORLESS

XLogP3

11.2

Exact Mass

446.3396

Flash Point

450 °F (CLOSED CUP)

Density

0.9675 at 20 °C/20 °C

LogP

9.05 (LogP)
log Kow = 9.05

Odor

PRACTICALLY ODORLESS

Appearance

Solid powder

Melting Point

2.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FI5FBN947Z

Vapor Pressure

7.89X10-9 mm Hg at 25 °C (est)

Other CAS

84-77-5

Associated Chemicals

1,2-Benzenedicarboxylic acid, monodecyl ester; 24539-60-4

Wikipedia

Didecyl phthalate

General Manufacturing Information

1,2-Benzenedicarboxylic acid, 1,2-didecyl ester: ACTIVE
The first step, alcoholysis of phthalic anhydride (PA) to give the monoester, is rapid and goes to completion. The reaction generally starts at elevated temperatures and proceeds exothermically. The second step is the conversion of the monoester to a diester with the formation of water. This is a reversible reaction and proceeds more slowly than the first, thus determining the overall rate of reaction. To shift the equilibrium towards the diester, the water of reaction is removed by distillation. The rate of reaction can be influenced by the choice of catalyst and the reaction temperature. For fast conversion rates, high reaction temperatures are generally used. However, these are influenced by the boiling point of the alcohol and/or the type of catalyst. ... Currently, nearly all major phthalate producers use amphoteric catalysts for the esterification of high boiling alcohols. ... The reaction temperatures for the amphoteric catalysts are about 200 °C. At this temperature side reactions are minimized, and the alcohol can be recycled without purification. By using this type of catalyst, over 99.5 % conversion to diester can be achieved. /Phthalates/
IT IS COMPATIBLE WITH CHLORINATED RUBBER, GOVERNMENT RUBBER STYRENE (GRS), NITROCELLULOSE, ETHYL CELLULOSE, POLYVINYL CHLORIDE, & ACETATE COPOLYMERS.
... IN MANUFACTURE OF ELECTRIC CABLES BECAUSE OF ITS LOW VOLATILITY, GOOD DIELECTRIC PROPERTIES, & COLD RESISTANCE. ... ALSO USED FOR MAKING PLASTISOLS, GIVING PARTICULARLY FLUID PASTES, & HAVING LONG SHELF LIFE WITHOUT INCREASE IN VISCOSITY.
IT IS PRIMARY PLASTICIZER FOR POLYVINYL CHLORIDE. ... MARKEDLY LESS VOLATILE THAN OTHER PLASTICIZERS & MAKES POSSIBLE MFR OF ARTICLES RESISTANT TO HIGH TEMP. IT IS HYDROPHOBIC & EXHIBITS GOOD RESISTANCE TO EXTRACTION BY DETERGENTS.

Analytic Laboratory Methods

DIDECYL PHTHALATE WAS EXTRACTED FROM WATER WITH PETROLEUM ETHER ALONE OR WITH ETHANOL, PURIFIED ON FLORISIL AND DETERMINED BY GAS CHROMATOGRAPHY/ELECTRON CAPTURE DETECTION. THE SENSITIVITY FOR PHTHALATES WAS 1-10 NG.

Dates

Modify: 2023-08-15

[Adaptation of a technic of rapid titration of acetate in biological fluids by gas chromatography (author's transl)]

D Brault, J Ragot
PMID: 7446876   DOI:

Abstract

The proposed technic is a rapid method of measurement of acetatemia by simple deproteinisation of plasma, then analysis by gas chromatography. The plasma is routinely saturated with acetate in formic acid solution in order to permit greater sensitivity of reading of usual or subnormal concentrations. The chromatography column is filled with chromosorb WAW impregnated with 15 per cent didecyl phtalate and 2 per cent phosphoric acid. The stationary phase of intermediate polarity permitting satisfactory stability of the chromatograms.


A new polyvinylchloride blood bag plasticized with less-leachable phthalate ester analogue, di-n-decyl phthalate, for storage of platelets

T Shimizu, K Kouketsu, Y Morishima, S Goto, I Hasegawa, T Kamiya, Y Tamura, S Kora
PMID: 2497565   DOI: 10.1046/j.1537-2995.1989.29489242792.x

Abstract

To compare changes in platelets stored in the new di-n-decyl phthalate (DnDP)-plasticized polyvinyl chloride (PVC) bag with those in a di-(2-ethylhexyl) phthalate (DEHP)-plasticized PVC bag, single-donor apheresis platelet concentrates (PCs), 133 +/- 11 x 10(7) platelets per ml (n = 7), were stored with 94 +/- 3 ml of plasma in a new 1-liter bag with a surface area of 44 +/- 7.1 cm2 per 10(10) platelets. Oxygen and carbon dioxide gas diffusion properties of PVC-DnDP films were respectively, 1.6 and 2 times those of standard PVC-DEHP films. The amounts of DnDP leaked into the plasma of PCs were low at 0.58 +/- 0.06 mg per bag after 5-day storage, which is about one-eightieth the amount of DEHP leaked. The pH of PCs in PVC-DnDP bags amounted to 6.99 +/- 0.03 after 5-day storage, with glycolysis accelerated somewhat in the new bags. However, the platelet oxygen consumption was no different from that in the PVC-DEHP bags. Platelet aggregation and responses to hypotonic shock were significantly better in the new bags at the end of storage. Shape changes of platelets into spherical forms with dendrites were more frequently observed in PVC-DnDP bags than in PVC-DEHP bags. The study indicated that platelets stored in the new DnDP-plasticized PVC bags have retained aggregation and responses to hypotonic shock more than platelets in the PVC-DEHP bags, but spherical forms and anaerobic metabolism increased in the new bags.


Environmental Burkholderia cepacia strain Cs5 acting by two analogous alkyl-quinolones and a didecyl-phthalate against a broad spectrum of phytopathogens fungi

Olfa Kilani-Feki, Gérald Culioli, Annick Ortalo-Magné, Nabil Zouari, Yves Blache, Samir Jaoua
PMID: 21311886   DOI: 10.1007/s00284-011-9892-6

Abstract

An environmental Burkholderia cepacia strain named Cs5 was isolated and identified first using API biochemical identification system and then with 16S rDNA and recA sequence homology search. This bacterium exhibited a broad spectrum of fungicidal activities against Alternaria alternata, Aspergillus niger, Fusarium culmorum, F. graminearum, F. oxysporum and Rhizoctonia solani. In the liquid conditions, the MIC of A. niger and R. solani were reached with, respectively, 1.25-2% of the Cs5 liquid culture supernatant. However, in the solid conditions, the same inhibition was caused in the presence of 3% of the Cs5 supernatant. The exhibition of these two fungi at low concentrations of supernatant Cs5 caused various morphological changes of their mycelia which were observed by confocal microscopy. Three antifungal compounds, named Cs5-255, Cs5-257 and Cs5-446, were purified from the Cs5 culture. The structural analysis of these molecules showed that Cs5-255 and Cs5-257 are analogous and belonged to the alkyl-quinolone family, while Cs5-446 was a didecyl-phthalate, isolated for the first time from a bacterium.


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